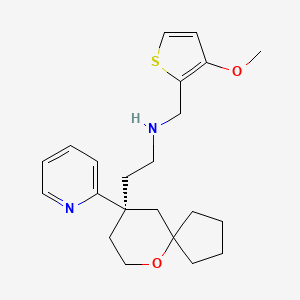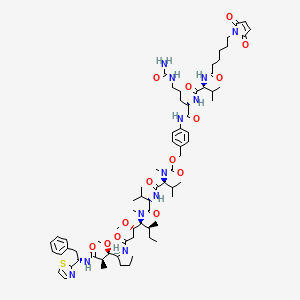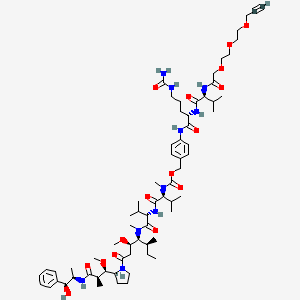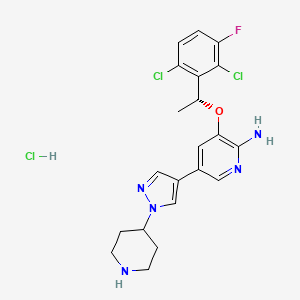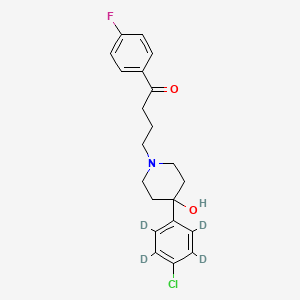
氟哌啶醇 D4
描述
Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome.
Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.
科学研究应用
精神分裂症的治疗
氟哌啶醇是一种典型抗精神病药物,用于治疗精神分裂症 {svg_1}. 已知其能拮抗多巴胺 D2 受体,而多巴胺 D2 受体在纹状体中大量表达 {svg_2}. 了解氟哌啶醇如何有助于治疗精神分裂症的症状,可能有助于改善治疗效果并阐明这种疾病的分子基础 {svg_3}.
纹状体功能障碍的研究
纹状体功能障碍与精神分裂症的病理生理有关 {svg_4}. 长期使用氟哌啶醇会导致纹状体 D1 神经元抑制/兴奋失衡 {svg_5}. 这表明其作用机制可能超越了急性阻断 D2 受体 {svg_6}.
蛋白质组学分析
对纹状体脑组织进行蛋白质组学分析发现,在小鼠长期使用氟哌啶醇 30 天后,有 400 多种蛋白质发生显著改变 {svg_7}. 这些蛋白质参与谷氨酸能和 GABA 能突触传递 {svg_8}.
多巴胺 D2 受体研究
氟哌啶醇不仅降低表达多巴胺 D2 受体(D2-MSNs)的纹状体中等棘神经元的兴奋性,而且通过增加抑制/兴奋突触传递的比率来影响 D1-MSNs {svg_9}.
超溶解和非晶化
一种通过使用不会与药物形成盐的弱酸来大幅提高氟哌啶醇水溶性的新方法 {svg_10}. 这种方法还通过干燥此类水溶液获得了一种物理稳定的非晶态药物形式 {svg_11}.
围手术期应用
围手术期应用氟哌啶醇可以减少老年人术后谵妄的发生,且没有明显副作用 {svg_12}. 高剂量氟哌啶醇(每天 5 毫克)具有更大的积极作用 {svg_13}.
作用机制
- Within the brain, Haloperidol D4 strongly antagonizes the D2 receptor, particularly in the mesolimbic and mesocortical systems. By blocking D2 receptors, it modulates dopamine signaling and helps manage psychotic symptoms .
- By blocking D2 receptors, Haloperidol D4 reduces the hyperdopaminergic state within the limbic system, contributing to its antipsychotic effect .
- Downstream effects involve modulation of neurotransmitter balance, leading to symptom improvement in conditions like schizophrenia .
- Cellular effects include normalization of dopamine signaling, reducing symptoms like hallucinations and aggression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
Understanding how haloperidol exactly contributes to treating schizophrenia symptoms may help to improve therapeutic outcomes and elucidate the molecular underpinnings of this disorder . The development of a series of novel bivalent molecules with a pharmacophore derived from the dopamine receptor antagonist haloperidol could be a promising future direction .
生化分析
Biochemical Properties
Haloperidol D4 interacts with several enzymes, proteins, and other biomolecules. Its primary target is the dopamine D2 receptor, which it antagonizes . This antagonism is believed to be the primary mechanism through which haloperidol D4 exerts its antipsychotic effects . It also interacts with other dopamine receptors, such as D3 and D4 .
Cellular Effects
Haloperidol D4 has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of dopamine receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, haloperidol D4 reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors .
Molecular Mechanism
The molecular mechanism of action of haloperidol D4 involves its strong antagonism of the dopamine receptor, particularly D2 . This antagonism disrupts the normal functioning of the dopamine system, leading to changes in gene expression and cellular metabolism . The binding interactions of haloperidol D4 with dopamine receptors inhibit the activation of these receptors, thereby altering the signaling pathways they regulate .
Temporal Effects in Laboratory Settings
The effects of haloperidol D4 change over time in laboratory settings. Studies have shown that haloperidol D4 remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans . This suggests that haloperidol D4 has a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of haloperidol D4 vary with different dosages in animal models. For instance, very low doses of haloperidol D4 cause acute D2 occupancy of 75% . Even doses that acutely saturate D2 receptors give little D2 occupancy after 24 hours due to the very short half-life of haloperidol in rats .
Metabolic Pathways
Haloperidol D4 is involved in several metabolic pathways. In humans, haloperidol is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
属性
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661996 | |
| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189986-59-1 | |
| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189986-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: Why is Haloperidol-d4 used as an internal standard for quantifying Haloperidol in plasma?
A: Haloperidol-d4, a deuterated form of Haloperidol, shares very similar chemical properties with the analyte, making it an ideal internal standard for mass spectrometry-based quantification. [, ] This similarity ensures that Haloperidol-d4 behaves almost identically to Haloperidol during sample preparation and analysis. By adding a known amount of Haloperidol-d4 to the plasma sample, scientists can account for variations in extraction efficiency and instrument response, leading to more accurate and reliable measurements of Haloperidol concentrations.
Q2: What specific analytical challenges does using Haloperidol-d4 address in Haloperidol quantification?
A: One major challenge in quantifying drugs like Haloperidol in biological matrices like plasma is the potential for matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. [] By using Haloperidol-d4, researchers can normalize for these matrix effects since both Haloperidol and Haloperidol-d4 will be similarly affected. This normalization leads to more accurate quantification, particularly crucial for therapeutic drug monitoring where precise Haloperidol plasma levels are essential.
Q3: Can you explain the analytical method mentioned in the research that utilizes Haloperidol-d4 for Haloperidol quantification?
A: The research describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [, ] After adding Haloperidol-d4 to the plasma sample, a simple protein precipitation step is performed. The resulting supernatant is injected into the LC-MS/MS system. The LC separates the compounds based on their physicochemical properties, and the MS/MS system detects and quantifies Haloperidol and Haloperidol-d4 based on their specific mass-to-charge ratios. The ratio of the signal intensities of Haloperidol and Haloperidol-d4 is then used to calculate the concentration of Haloperidol in the original sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)



![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
